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Introduction

2',6'-Dimethylbiphenyl-3-carbaldehyde is a substituted aromatic aldehyde belonging to the

biphenyl class of organic compounds. The biphenyl scaffold is a privileged structure in

medicinal chemistry and materials science, appearing in numerous pharmaceuticals,

agrochemicals, and liquid crystals. The presence of a reactive carbaldehyde group and the

specific substitution pattern of the methyl groups on the biphenyl core make this molecule a

valuable intermediate for the synthesis of more complex molecular architectures. Its structural

features, particularly the hindered rotation around the biphenyl linkage due to the ortho-methyl

groups, can impart unique conformational properties to its derivatives.

This guide provides a comprehensive overview of the known and predicted physical and

chemical properties of 2',6'-Dimethylbiphenyl-3-carbaldehyde. It is intended for researchers,

scientists, and drug development professionals who may consider this compound as a building

block in their synthetic endeavors. We will delve into its structural identity, spectroscopic

signature, chemical reactivity, and provide validated protocols for its synthesis and

characterization.
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Molecular Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure. 2',6'-
Dimethylbiphenyl-3-carbaldehyde consists of two phenyl rings joined by a single bond. One

ring is substituted with two methyl groups at the 2' and 6' positions, while the other ring bears a

carbaldehyde (formyl) group at the 3-position.

Key Identifiers:

Identifier Value Source

IUPAC Name
2',6'-Dimethyl-[1,1'-biphenyl]-3-

carboxaldehyde
[1]

CAS Number 691905-26-7 [2]

Molecular Formula C₁₅H₁₄O [2][3][4]

Molecular Weight 210.27 g/mol [2][4]

Exact Mass 210.104465 Da [2]

InChI Key
SCADEVWRJSJBOM-

UHFFFAOYSA-N
[4]

graph "2_6-Dimethylbiphenyl-3-carbaldehyde_Structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=12];

// Define nodes for atoms with positions

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.4,0!"];

C3 [label="C", pos="2.1,1.2!"];

C4 [label="C", pos="1.4,2.4!"];

C5 [label="C", pos="0,2.4!"];

C6 [label="C", pos="-0.7,1.2!"];
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C7 [label="C", pos="-2.1,1.2!"];

C8 [label="C", pos="-2.8,2.4!"];

C9 [label="C", pos="-4.2,2.4!"];

C10 [label="C", pos="-4.9,1.2!"];

C11 [label="C", pos="-4.2,0!"];

C12 [label="C", pos="-2.8,0!"];

C13 [label="C", pos="-2.1,-1.2!"];

H13 [label="H", pos="-2.1,-2.2!"];

O13 [label="O", pos="-3.1,-1.2!"];

C14 [label="CH₃", pos="3.5,1.2!"];

C15 [label="CH₃", pos="-5.6,1.2!"];

// Define edges for bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C7;

C1 -- C13;

C13 -- H13;

C13 -- O13 [style=double];

C3 -- C14;

C10 -- C15;
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// Add implicit hydrogens for clarity

H1 [label="H", pos="-0.5,-0.9!"];

H2 [label="H", pos="1.9,-0.9!"];

H4 [label="H", pos="1.9,3.3!"];

H5 [label="H", pos="-0.5,3.3!"];

H8 [label="H", pos="-2.3,3.3!"];

H9 [label="H", pos="-4.7,3.3!"];

H11 [label="H", pos="-4.7,-0.9!"];

H12 [label="H", pos="-2.3,-0.9!"];

C1 -- H1 [style=invis];

C2 -- H2 [style=invis];

C4 -- H4 [style=invis];

C5 -- H5 [style=invis];

C8 -- H8 [style=invis];

C9 -- H9 [style=invis];

C11 -- H11 [style=invis];

C12 -- H12 [style=invis];

}

Caption: Chemical structure of 2',6'-Dimethylbiphenyl-3-carbaldehyde.

Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application.

While extensive experimental data for this specific molecule is not widely published, key

properties can be compiled from supplier data sheets.

Summary of Physical Properties:
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Property Value/Description Source

Appearance Liquid [4]

Purity ≥98% [1][4]

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and acetone. Poorly

soluble in water.

Inferred

Melting Point
Not specified. Requires

experimental determination.

Boiling Point
Not specified. Requires

experimental determination.

Chemical Reactivity and Synthesis
The chemical behavior of 2',6'-Dimethylbiphenyl-3-carbaldehyde is dominated by the

reactivity of its aldehyde functional group and the stability of the biphenyl core.

Synthesis
The most versatile and widely adopted method for constructing substituted biphenyls is the

Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction forms a carbon-

carbon bond between an aryl boronic acid (or its ester) and an aryl halide, offering high

functional group tolerance and generally good yields.[6][7]

For the synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde, the logical disconnection points

to 3-formylphenylboronic acid and 2-bromo-1,3-dimethylbenzene (or vice-versa) as the

coupling partners.
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Caption: General scheme for Suzuki-Miyaura cross-coupling synthesis.

Reactivity of the Aldehyde Group
The aldehyde group is a versatile functional handle for a wide range of chemical

transformations. Aldehydes are generally more reactive than ketones due to less steric

hindrance and a greater partial positive charge on the carbonyl carbon.[8]

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2',6'-

Dimethylbiphenyl-3-carboxylic acid) using mild oxidizing agents such as Tollens' reagent or

stronger ones like potassium permanganate.[9]

Reduction: The aldehyde can be reduced to a primary alcohol ( (2',6'-Dimethylbiphenyl-3-

yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum

hydride (LiAlH₄).

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various

nucleophiles. This includes the formation of cyanohydrins, imines (with primary amines), and

the extension of the carbon skeleton via reactions like the Wittig reaction or Grignard

addition.[8]
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2',6'-Dimethylbiphenyl-3-carbaldehyde
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(Wittig Reaction)
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Caption: Key chemical transformations of the aldehyde functional group.

Spectroscopic Analysis (Predicted)
While specific published spectra for this compound are not readily available, its spectroscopic

characteristics can be reliably predicted based on its structure and data from analogous

compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region due to overlapping

signals.

Aldehyde Proton (CHO): A singlet peak is expected far downfield, typically in the range of δ

9.8-10.1 ppm.

Aromatic Protons: Protons on the two phenyl rings will appear in the δ 7.0-8.0 ppm region.

The protons on the aldehyde-bearing ring will show complex splitting patterns (doublets,

triplets, and singlets) characteristic of a 1,3-disubstituted benzene ring. The protons on the

dimethyl-substituted ring will likely appear as a multiplet.

Methyl Protons (CH₃): Due to the steric hindrance, the two methyl groups are chemically

equivalent. They are expected to produce a sharp singlet around δ 2.0-2.3 ppm, integrating

to 6 protons.

¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically

appearing around δ 190-195 ppm.

Aromatic Carbons: A series of signals between δ 120-145 ppm will correspond to the 12

carbons of the biphenyl system. Quaternary carbons (those attached to other carbons and

not hydrogens) will generally have weaker signals.

Methyl Carbons (CH₃): The two equivalent methyl carbons will give a single signal in the

upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde

carbonyl stretch is expected around 1700-1715 cm⁻¹.

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals for the methyl C-H bonds will appear just below 3000 cm⁻¹,

typically in the 2850-2960 cm⁻¹ range.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are

characteristic of the aromatic rings.

Mass Spectrometry (MS)
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a strong

molecular ion peak at m/z = 210.

Fragmentation: A prominent fragment is expected at m/z = 209, corresponding to the loss of

a hydrogen atom ([M-H]⁺). Another significant fragment would be at m/z = 181, resulting from

the loss of the aldehyde group ([M-CHO]⁺).

Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and analysis

of 2',6'-Dimethylbiphenyl-3-carbaldehyde.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling
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Causality: This protocol utilizes a palladium catalyst to facilitate the C-C bond formation

between an aryl bromide and an aryl boronic acid. Potassium phosphate is chosen as the base

to activate the boronic acid and facilitate the catalytic cycle. A biphasic solvent system of

ethanol/water is often effective for this type of transformation.[5]

Methodology:

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 2,6-dimethylphenylboronic acid

(1.1 eq), and potassium phosphate (3.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

Add a degassed solvent mixture of ethanol and water (e.g., 3:1 ratio).

Add the palladium catalyst, such as palladium(II) hydroxide [Pd(OH)₂] (e.g., 0.01 eq), to the

stirring mixture.

Heat the reaction mixture to 65-70 °C and monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the pure 2',6'-
Dimethylbiphenyl-3-carbaldehyde.

Protocol 2: Purity and Identity Confirmation by HPLC-
MS
Causality: This protocol uses reverse-phase HPLC to separate the product from impurities

based on polarity. A C18 column is a standard choice for non-polar to moderately polar

aromatic compounds. Mass spectrometry is used for definitive identity confirmation by

providing the molecular weight of the eluting peak.
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Methodology:

Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return

to initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Scan Range: m/z 100-500.

Analysis: Inject the sample. The product should elute as a major peak. The corresponding

mass spectrum for this peak should show a prominent ion at m/z = 211.1 ([M+H]⁺),

confirming the identity of 2',6'-Dimethylbiphenyl-3-carbaldehyde.

Conclusion
2',6'-Dimethylbiphenyl-3-carbaldehyde is a valuable synthetic intermediate with a well-

defined structure and predictable chemical reactivity. Its synthesis is readily achievable through

robust methods like the Suzuki-Miyaura coupling. The aldehyde functionality serves as a

versatile anchor for further chemical modifications, making it an attractive starting material for

the development of novel pharmaceuticals and functional materials. While a full experimental

characterization of its physical properties is warranted, this guide provides a solid, technically
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grounded foundation for scientists and researchers to effectively utilize this compound in their

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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